2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15102626
InChI: InChI=1S/C22H22N4O3/c1-27-17-8-6-16(7-9-17)18-12-13-23-22-24-21(25-26(18)22)11-5-15-4-10-19(28-2)20(14-15)29-3/h4,6-10,12-14H,5,11H2,1-3H3
SMILES:
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol

2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15102626

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C22H22N4O3/c1-27-17-8-6-16(7-9-17)18-12-13-23-22-24-21(25-26(18)22)11-5-15-4-10-19(28-2)20(14-15)29-3/h4,6-10,12-14H,5,11H2,1-3H3
Standard InChI Key JXCIBNXURCKPRH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC(=C(C=C4)OC)OC

Introduction

2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl) triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique triazolo-pyrimidine core and multiple methoxy substituents on the phenyl rings, which contribute to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl) triazolo[1,5-a]pyrimidine typically involves several key steps, including the combination of specific phenethyl and triazolopyrimidine derivatives. Techniques such as microwave-assisted synthesis or continuous flow methods can enhance efficiency by optimizing reaction conditions like temperature and solvent choice.

The chemical reactivity of this compound includes various reactions typical for aromatic compounds and heterocycles. Understanding these reactions is vital for optimizing synthetic pathways and exploring potential derivatization strategies.

Biological Activities and Applications

Compounds with similar structures to 2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl) triazolo[1,5-a]pyrimidine are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific structure of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Research into triazolopyrimidines has shown that these compounds can act as modulators of specific signaling pathways or as inhibitors of certain enzymes, which can lead to therapeutic effects in conditions like cancer or neurological disorders.

Mechanism of Action

The mechanism of action for 2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl) triazolo[1,5-a]pyrimidine is primarily linked to its interaction with biological targets such as receptors or enzymes involved in cellular processes or signaling pathways. Studies have shown that compounds with similar structures exhibit significant pharmacological activities by disrupting cellular processes or signaling pathways.

Future Directions and Potential Applications

Continued research into 2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl) triazolo[1,5-a]pyrimidine may lead to the discovery of novel therapeutic agents that target specific diseases effectively. The compound's unique structure and potential biological activities make it an interesting candidate for further investigation in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator